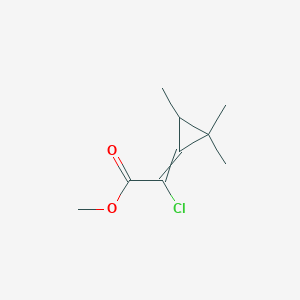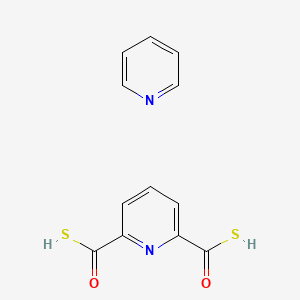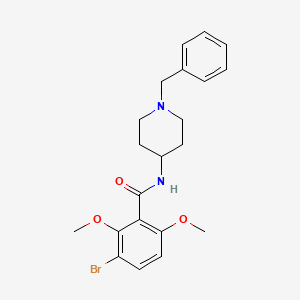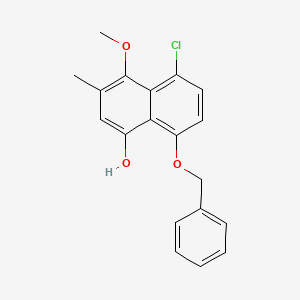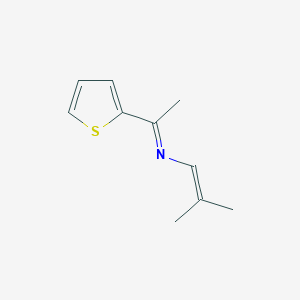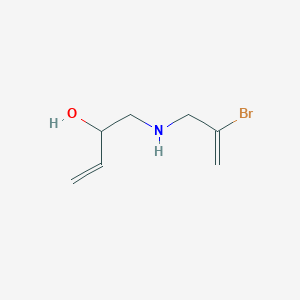
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol is a chemical compound with the molecular formula C7H12BrNO. It is known for its unique structure, which includes a bromine atom attached to a prop-2-enylamino group and a but-3-en-2-ol moiety .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromoprop-2-enylamino)but-3-en-2-ol typically involves the reaction of 2-bromo-1-propene with but-3-en-2-ol in the presence of a suitable base. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoprop-2-enylamino)but-3-en-2-ol involves the interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through its interaction with proteins, DNA, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoprop-2-enylamino)but-3-en-2-ol can be compared with similar compounds such as:
1-(2-Chloroprop-2-enylamino)but-3-en-2-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoprop-2-enylamino)but-3-en-2-ol: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoroprop-2-enylamino)but-3-en-2-ol: Similar structure but with a fluorine atom instead of bromine.
Eigenschaften
CAS-Nummer |
90009-28-2 |
|---|---|
Molekularformel |
C7H12BrNO |
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
1-(2-bromoprop-2-enylamino)but-3-en-2-ol |
InChI |
InChI=1S/C7H12BrNO/c1-3-7(10)5-9-4-6(2)8/h3,7,9-10H,1-2,4-5H2 |
InChI-Schlüssel |
OLYDOLDWICZMQD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CNCC(=C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


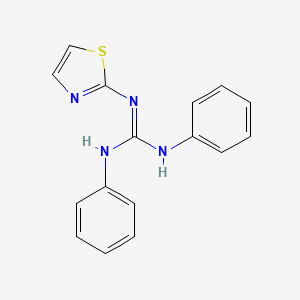
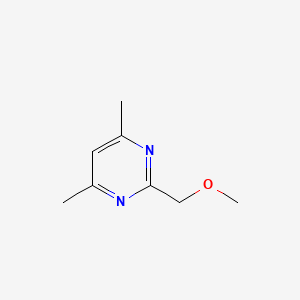
silane](/img/structure/B14398677.png)
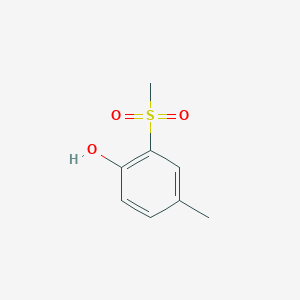

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
